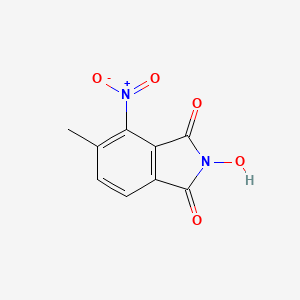
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with hydroxyl, methyl, and nitro substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the hydroxyl, methyl, and nitro groups . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 2-oxo-5-methyl-4-nitroisoindoline-1,3-dione.
Reduction: Formation of 2-hydroxy-5-methyl-4-aminoisoindoline-1,3-dione.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its modulation of dopamine receptors suggests its potential use as an antipsychotic agent. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The compound’s effects are mediated through its binding to specific amino acid residues at the receptor’s allosteric binding site .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-Hydroxy-5-methylisoindoline-1,3-dione: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Hydroxy-4-nitroisoindoline-1,3-dione: Lacks the methyl group, potentially affecting its chemical properties and applications.
5-Methyl-4-nitroisoindoline-1,3-dione: Lacks the hydroxyl group, which may influence its solubility and reactivity
Propriétés
Numéro CAS |
647860-37-5 |
|---|---|
Formule moléculaire |
C9H6N2O5 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
2-hydroxy-5-methyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C9H6N2O5/c1-4-2-3-5-6(7(4)11(15)16)9(13)10(14)8(5)12/h2-3,14H,1H3 |
Clé InChI |
IXOMGTBOPHXOAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)N(C2=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


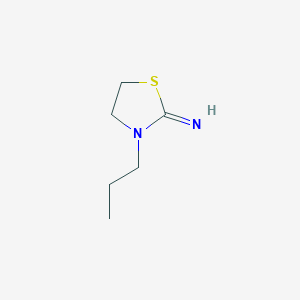
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
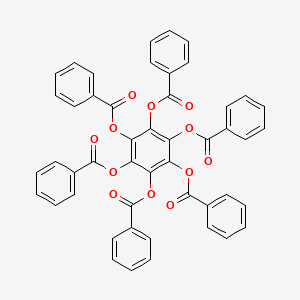


![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
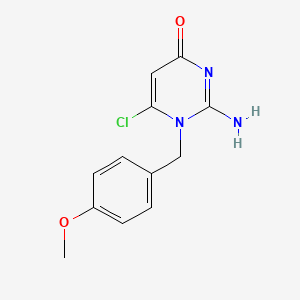

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
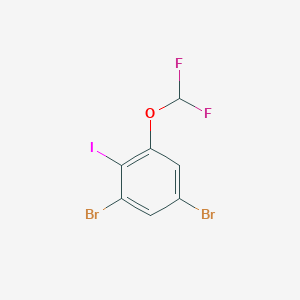
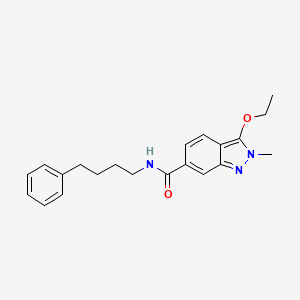
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
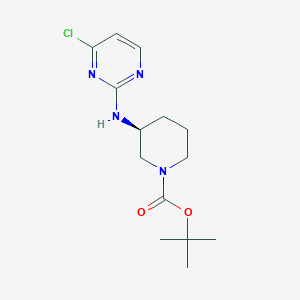
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
